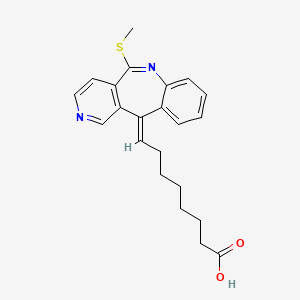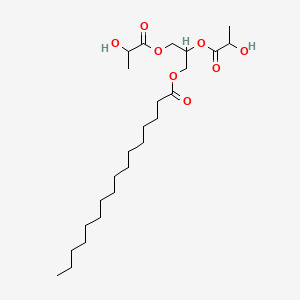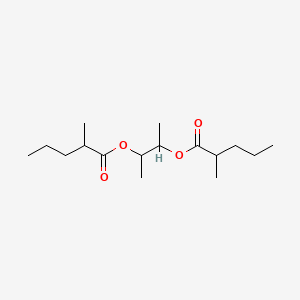
2,3-Butanediol bis(2-methylpentanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanediol bis(2-methylpentanoate): is an ester derivative of 2,3-butanediol, a compound known for its applications in various industrial processes This ester is formed by the esterification of 2,3-butanediol with 2-methylpentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol bis(2-methylpentanoate) typically involves the esterification reaction between 2,3-butanediol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 2,3-butanediol bis(2-methylpentanoate) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Butanediol bis(2-methylpentanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-butanediol and 2-methylpentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and 2-methylpentanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Butanediol bis(2-methylpentanoate) is used as an intermediate in the synthesis of various chemical compounds. Its ester bonds make it a versatile building block for the production of polymers and other complex molecules.
Biology: In biological research, the compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a model compound for understanding the behavior of esters in biological systems.
Medicine: The compound’s derivatives may have potential applications in drug delivery systems. The ester bonds can be designed to hydrolyze under specific conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, 2,3-butanediol bis(2-methylpentanoate) is used in the production of plasticizers, lubricants, and other specialty chemicals. Its properties make it suitable for enhancing the performance of various industrial products.
Mecanismo De Acción
The mechanism of action of 2,3-butanediol bis(2-methylpentanoate) primarily involves the hydrolysis of its ester bonds. In biological systems, esterases and lipases can catalyze the hydrolysis, leading to the release of 2,3-butanediol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1,4-Butanediol: Another diol with similar applications in polymer production and as a solvent.
1,3-Butanediol: Used in the synthesis of various chemical intermediates and as a solvent.
2,3-Butanediol: The parent compound of 2,3-butanediol bis(2-methylpentanoate), used in the production of plastics and as a fermentation product.
Uniqueness: 2,3-Butanediol bis(2-methylpentanoate) is unique due to its ester structure, which imparts specific chemical properties that are not present in its parent compound or other similar diols. The ester bonds make it a valuable intermediate for the synthesis of more complex molecules and enhance its utility in various industrial applications.
Propiedades
Número CAS |
84006-18-8 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
3-(2-methylpentanoyloxy)butan-2-yl 2-methylpentanoate |
InChI |
InChI=1S/C16H30O4/c1-7-9-11(3)15(17)19-13(5)14(6)20-16(18)12(4)10-8-2/h11-14H,7-10H2,1-6H3 |
Clave InChI |
PLMATXBAAUZEKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)OC(C)C(C)OC(=O)C(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



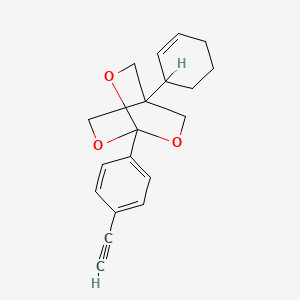
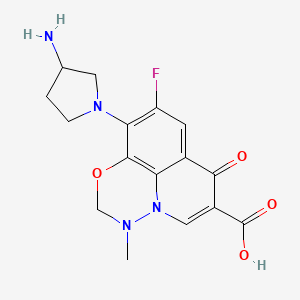
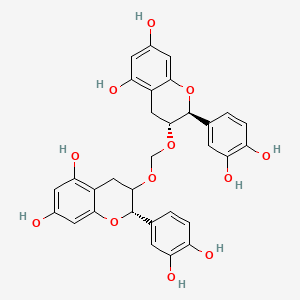
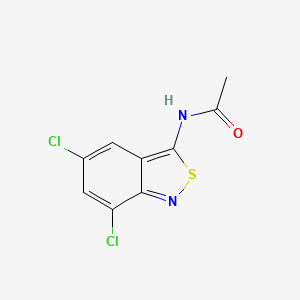
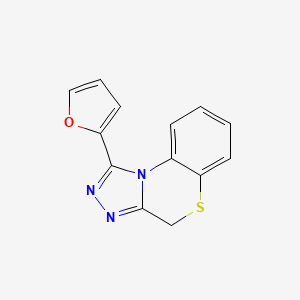
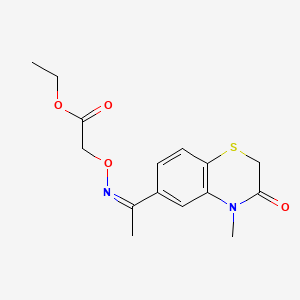

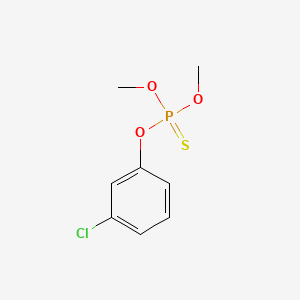
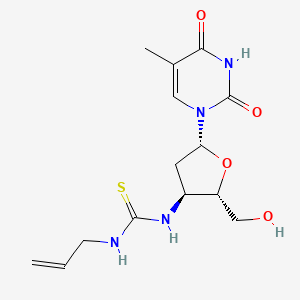
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
